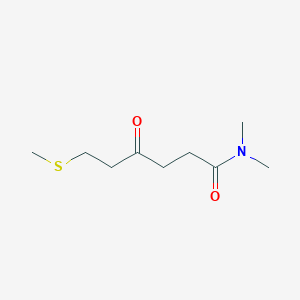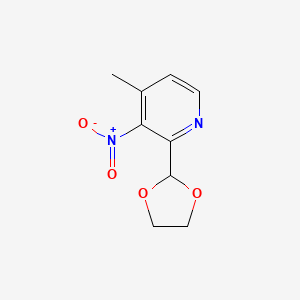
Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro-: is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 1,3-dioxolane ring at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro- typically involves multi-step organic reactions. One common method includes the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol under acidic conditions. The pyridine ring can be functionalized through nitration and alkylation reactions to introduce the nitro and methyl groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
化学反応の分析
Types of Reactions: Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
類似化合物との比較
Pyridine, 2-(1,3-dioxolan-2-yl)-: This compound lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
Pyridine, 4-methyl-3-nitro-: This compound lacks the 1,3-dioxolane ring, which affects its structural properties and reactivity.
2-(1,3-Dioxolan-2-yl)pyridine: This compound lacks the nitro and methyl groups, making it less versatile in synthetic applications.
Uniqueness: Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the 1,3-dioxolane ring, nitro group, and methyl group allows for diverse chemical transformations and interactions in various research fields.
特性
CAS番号 |
143509-44-8 |
|---|---|
分子式 |
C9H10N2O4 |
分子量 |
210.19 g/mol |
IUPAC名 |
2-(1,3-dioxolan-2-yl)-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C9H10N2O4/c1-6-2-3-10-7(8(6)11(12)13)9-14-4-5-15-9/h2-3,9H,4-5H2,1H3 |
InChIキー |
LEHJFDHYUQOGQY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC=C1)C2OCCO2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



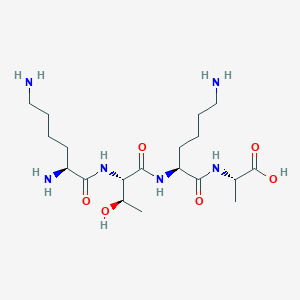

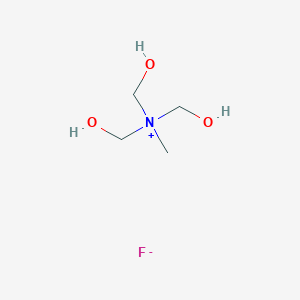
![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)

![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)
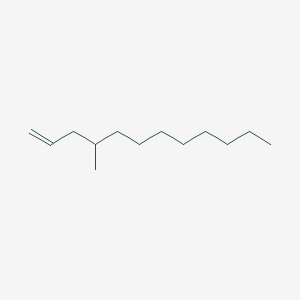

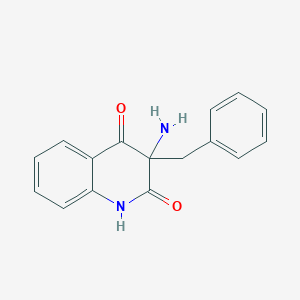
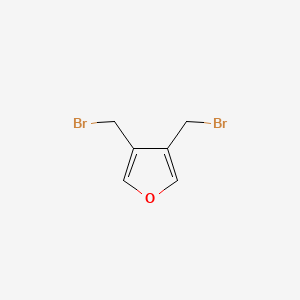
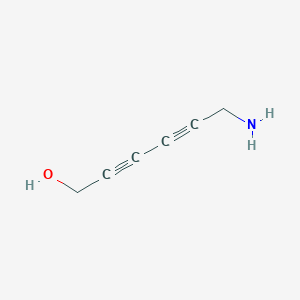
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)
